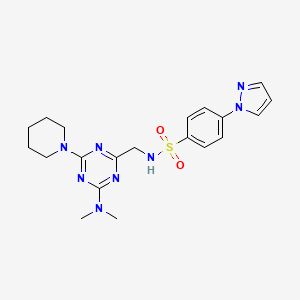
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound with significant potential in various scientific research fields. The compound consists of a triazine ring substituted with dimethylamino and piperidinyl groups, linked through a methylene bridge to a benzenesulfonamide moiety that carries a pyrazolyl group. This unique structure imparts interesting chemical and biological properties to the compound, making it a valuable subject of study.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves several key steps. One common route begins with the preparation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine. This compound can be synthesized through a condensation reaction between cyanuric chloride and dimethylamine, followed by substitution with piperidine. The next step involves the preparation of the benzenesulfonamide derivative. This can be achieved by reacting 4-chloromethylbenzenesulfonamide with 1H-pyrazole in the presence of a base such as potassium carbonate. The final step involves coupling these two intermediates under conditions that promote nucleophilic substitution, such as heating in the presence of a suitable solvent.
Industrial Production Methods: For industrial production, optimized conditions are employed to maximize yield and purity while minimizing costs. This often involves the use of high-throughput reactors and continuous flow systems. Additionally, purification processes such as recrystallization or column chromatography are integrated to ensure the final product meets the required standards.
化学反応の分析
Types of Reactions It Undergoes: N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide can undergo various types of reactions, including:
Oxidation: : The compound can be oxidized to introduce new functional groups or to modify existing ones.
Reduction: : Reduction reactions can be used to modify the triazine ring or the sulfonamide group.
Substitution: : Both the triazine ring and the benzenesulfonamide moiety can undergo substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.
Reduction: : Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly employed.
Substitution: : Reactions involving nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or under thermal conditions are typical.
Major Products Formed: The major products from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution can introduce a wide variety of functional groups depending on the nucleophile.
科学的研究の応用
Chemistry: In chemistry, N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is used as a reagent in synthetic organic chemistry
Biology: In biological research, this compound can act as a probe to study enzyme functions or as a ligand in receptor-binding studies. Its interactions with biological macromolecules can provide insights into mechanisms of action and potential therapeutic targets.
Medicine: The compound has potential applications in medicine, particularly as a scaffold for the development of new drugs. Its ability to interact with various biological targets makes it a promising candidate for drug discovery efforts aimed at treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry: In industry, the compound’s unique chemical properties can be harnessed for developing advanced materials, such as polymers with specific electronic or mechanical properties, or as a component in chemical sensors and catalysts.
作用機序
The mechanism of action of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. These interactions typically occur through binding to specific sites on the target molecule, affecting its activity or function. The triazine ring can engage in hydrogen bonding or van der Waals interactions, while the sulfonamide and pyrazolyl groups can participate in specific recognition processes.
類似化合物との比較
Similar compounds include:
**N-((4-morpholin-4-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: The morpholino group can alter the compound’s reactivity and binding properties.
**N-((4-ethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide: The ethylamino group can impact the compound’s solubility and biological activity.
**N-((4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl)methyl)-4-(1H-imidazol-1-yl)benzenesulfonamide: Replacing the pyrazole with imidazole can affect the compound’s electronic properties and interactions.
This compound’s uniqueness lies in its specific combination of substituents, which confer distinctive chemical and biological properties not found in the aforementioned similar compounds.
Feel free to dive deeper into any section—I'm here to assist!
特性
IUPAC Name |
N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O2S/c1-26(2)19-23-18(24-20(25-19)27-12-4-3-5-13-27)15-22-31(29,30)17-9-7-16(8-10-17)28-14-6-11-21-28/h6-11,14,22H,3-5,12-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWGVEKCCHFMLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-N-(furan-2-ylmethyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2761522.png)
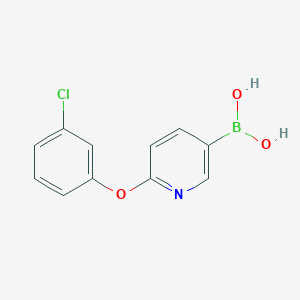
![N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2761524.png)
![Tert-butyl N-[2-(3-aminopropyl)phenyl]carbamate](/img/structure/B2761525.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/new.no-structure.jpg)
![1-(Indolin-1-yl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2761530.png)
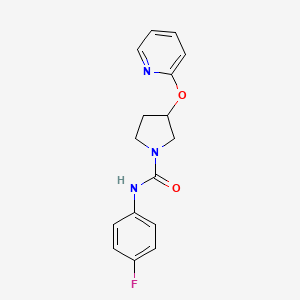
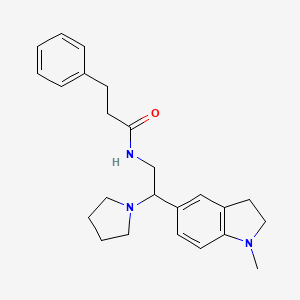
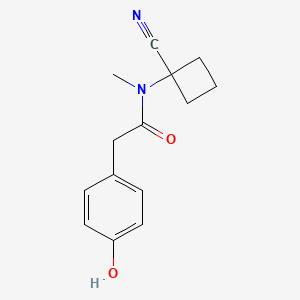
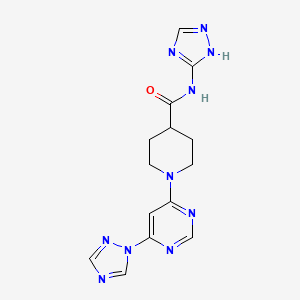
![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)
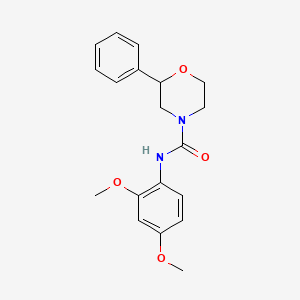
![1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2761541.png)
